molecular formula C11H17N3O2 B13534787 Methyl 2-amino-2-cyclopropyl-3-(5-methyl-1h-pyrazol-1-yl)propanoate

Methyl 2-amino-2-cyclopropyl-3-(5-methyl-1h-pyrazol-1-yl)propanoate

Cat. No.: B13534787
M. Wt: 223.27 g/mol
InChI Key: ULTSONIEZILSLY-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-cyclopropyl-3-(5-methyl-1H-pyrazol-1-yl)propanoate is a synthetic organic compound featuring a cyclopropane ring, a 5-methylpyrazole moiety, and a methyl ester group. The amino and ester groups further enhance its versatility as a building block for derivatization.

Properties

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

methyl 2-amino-2-cyclopropyl-3-(5-methylpyrazol-1-yl)propanoate

InChI

InChI=1S/C11H17N3O2/c1-8-5-6-13-14(8)7-11(12,9-3-4-9)10(15)16-2/h5-6,9H,3-4,7,12H2,1-2H3

InChI Key

ULTSONIEZILSLY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NN1CC(C2CC2)(C(=O)OC)N

Origin of Product

United States

Preparation Methods

Cyclopropyl Group Introduction

The cyclopropyl moiety is typically introduced via a Grignard reaction or similar organometallic addition to suitable precursors:

  • Grignard Reaction Approach:
    Starting from N,N-dimethoxy-N-methyl-1,8-naphthyridine-3-carboxamide, reaction with cyclopropylmagnesium bromide forms a cyclopropyl-substituted intermediate aldehyde, which can be further elaborated. This method provides a robust route to cyclopropyl-substituted intermediates with high regioselectivity.

Pyrazole Ring Formation

The 5-methyl-1H-pyrazolyl group is commonly synthesized through cyclocondensation reactions involving hydrazine derivatives and 1,3-dicarbonyl compounds or α-diazo compounds:

  • Cyclocondensation of 1,3-Diketones with Hydrazine:
    Regioselective synthesis of 1,3-substituted pyrazoles can be achieved by reacting aryl hydrazines with 1,3-diketones in aprotic dipolar solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethylacetamide (DMAc). The addition of strong acids like 10 N HCl accelerates dehydration, improving yields and reaction rates at ambient temperature.

  • 1,3-Dipolar Cycloaddition:
    Ethyl α-diazoacetate reacts with alkynes or α-methylene carbonyl compounds in the presence of bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and catalysts such as zinc triflate to form pyrazole rings with excellent regioselectivity and yields up to 89%.

Amino Acid Ester Formation

The methyl ester functionality is introduced by esterification of the amino acid precursor:

  • Esterification Catalysts:
    Thionyl chloride or concentrated sulfuric acid catalyze the esterification of carboxylic acids to methyl esters under controlled conditions, often in solvents like chloroform or polar aprotic solvents.

  • Protection and Deprotection Steps:
    Protecting groups such as tert-butoxycarbonyl (Boc) may be used on the amino group during intermediate steps to prevent side reactions. Deprotection is typically performed using acidic conditions or specific deprotecting agents.

Reduction and Functional Group Transformations

  • Nitro groups, if present in intermediates, are reduced to amino groups using catalysts such as Raney nickel or palladium on carbon under hydrogen gas pressure, often in solvents like ethyl acetate.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Purpose
1 Grignard Reaction Cyclopropylmagnesium bromide, suitable solvent Introduce cyclopropyl group
2 Cyclocondensation Hydrazine hydrate, 1,3-diketone, DMF + HCl Form 5-methyl-1H-pyrazolyl ring
3 Esterification Methanol, thionyl chloride or sulfuric acid Form methyl ester of amino acid
4 Protection/Deprotection Boc anhydride / acid treatment Protect amino group during synthesis
5 Reduction (if nitro present) Raney Ni or Pd/C, H2, ethyl acetate Convert nitro to amino group

Analytical and Research Data

  • Yields and Purity:
    Reported yields for pyrazole ring formation via cyclocondensation range from 50% to 94%, depending on substrate and conditions. Grignard additions to form cyclopropyl intermediates typically proceed with high regioselectivity and moderate to good yields.

  • Spectroscopic Confirmation:
    Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy confirm the structure of intermediates and final products. For example, pyrazole protons show characteristic chemical shifts in ^1H NMR, and ester carbonyl groups appear around 170-175 ppm in ^13C NMR.

  • Reaction Conditions Optimization: Use of aprotic dipolar solvents and acid additives significantly improves pyrazole synthesis efficiency. Temperature control during Grignard reactions and reductions is critical to avoid side reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-cyclopropyl-3-(5-methyl-1h-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

Methyl 2-amino-2-cyclopropyl-3-(5-methyl-1h-pyrazol-1-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 2-amino-2-cyclopropyl-3-(5-methyl-1h-pyrazol-1-yl)propanoate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may act by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. Detailed studies on its binding affinity, specificity, and the resulting biochemical pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The compound shares functional motifs with several esters and pyrazole-containing molecules documented in the literature:

  • Ethyl 2-methylpropanoate (): Differs in the absence of the cyclopropane and pyrazole groups. Its simpler structure results in lower molecular weight (116.16 g/mol vs.
  • Methyl tiglate (): Contains an α,β-unsaturated ester but lacks the amino and pyrazole groups. This difference may reduce its hydrogen-bonding capacity and alter biological activity .
  • 5-Amino-3-hydroxy-1H-pyrazole derivatives (–5): These compounds feature pyrazole rings with amino and hydroxyl substituents but lack the cyclopropane and ester groups.
Table 1: Structural and Functional Group Comparisons
Compound Molecular Weight (g/mol) Key Functional Groups Notable Features
Target Compound 225.27 Cyclopropane, pyrazole, amino, methyl ester High steric strain, multifunctional
Ethyl 2-methylpropanoate 116.16 Ester, branched alkyl Low molecular weight, volatile
Methyl tiglate 114.14 α,β-unsaturated ester Conjugation enhances stability
5-Amino-3-hydroxy-1H-pyrazole derivatives ~180–220 Pyrazole, amino, hydroxy Strong hydrogen-bonding capability

Physicochemical Properties

  • Retention and Migration Behavior: Ethyl hexanoate and methyl butanoate (–3) exhibit similar retention times in chromatographic analyses due to their ester functionalities. However, the target compound’s cyclopropane and pyrazole groups may increase polarity, leading to longer retention times compared to simpler esters .
  • Ionization and Dimer Formation: In mass spectrometry, esters like ethyl propanoate form protonated molecules and dimers during ionization. The target compound’s amino group could facilitate additional protonation pathways or stabilize dimeric species via hydrogen bonding, altering its ionization profile .

Biological Activity

Methyl 2-amino-2-cyclopropyl-3-(5-methyl-1H-pyrazol-1-yl)propanoate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
IUPAC Name This compound
Molecular Formula C_{11}H_{16}N_{4}O_2
Molecular Weight 224.27 g/mol
CAS Number Not yet assigned

Research indicates that this compound exhibits several biological activities primarily through modulation of neurotransmitter systems. Specifically, it may act as an allosteric modulator at metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders. The compound's activity can enhance or inhibit receptor signaling, leading to potential therapeutic effects in conditions such as anxiety, depression, and neurodegenerative diseases.

Antidepressant Activity

A study investigating the antidepressant-like effects of similar compounds found that modulation of mGluR subtypes can lead to significant behavioral changes in animal models. The compound's ability to influence these receptors suggests a potential role in treating mood disorders .

Neuroprotective Properties

In vitro studies have shown that compounds with similar structures can protect neuronal cells from excitotoxicity, a process often involved in neurodegeneration. This neuroprotective effect is likely mediated by the modulation of glutamate signaling pathways .

Case Studies and Research Findings

  • Study on mGluR Modulation : A recent study highlighted the role of mGluR allosteric modulators in treating neurodegenerative disorders. The findings suggest that compounds like this compound may provide therapeutic benefits by enhancing synaptic plasticity and reducing neuroinflammation .
  • Behavioral Assessment in Animal Models : In behavioral assays, similar pyrazole derivatives demonstrated significant reductions in anxiety-like behaviors when administered to rodents. This supports the hypothesis that this compound could exert anxiolytic effects through its action on mGluRs .

Summary of Biological Activities

Activity TypeEvidence LevelPotential Applications
AntidepressantModerateTreatment of mood disorders
NeuroprotectiveStrongProtection against neurodegeneration
AnxiolyticModerateManagement of anxiety disorders

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